

An In-depth Technical Guide to Isorhapontin: Chemical and Physical Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhapontin is a stilbenoid glycoside, a class of natural phenolic compounds recognized for their diverse biological activities. As the 3-O-β-D-glucopyranoside of isorhapontigenin, it is structurally related to resveratrol, a widely studied stilbenoid. **Isorhapontin** is predominantly found in various plant species, notably in the bark of spruce trees such as Picea abies (Norway spruce) and Picea mariana (black spruce).[1] Its presence in these natural sources, coupled with emerging evidence of its pharmacological potential, has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the chemical and physical properties of **Isorhapontin**, detailed experimental protocols for its study, and insights into its potential mechanisms of action.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Isorhapontin** is presented below. This data is essential for its identification, handling, and application in research and development.

Table 1: General and Physical Properties of Isorhapontin



Property	Value	Source(s)
IUPAC Name	(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]pheno xy]-6-(hydroxymethyl)oxane-3,4,5-triol	[1]
Synonyms	3,4',5-Trihydroxy-3'- methoxystilbene 3-O-β-D- glucopyranoside, Isorhapontoside	[2]
CAS Registry Number	32727-29-0	[2]
Molecular Formula	C21H24O9	[1][2]
Molecular Weight	420.41 g/mol	[2]
Appearance	Powder, Yellow to brown solid	[3][4]
Melting Point	192–194 °C	[2][5]

Table 2: Solubility and Storage of Isorhapontin

Property	Details	Source(s)
Solubility	- Soluble in DMSO (up to 100 mg/mL with sonication), Chloroform, Dichloromethane, Ethyl Acetate, Acetone ≥ 2.5 mg/mL in 10% DMSO/90% Corn Oil.	[3][4]
Storage (Powder)	Desiccate at -20°C for up to 3 years.	[3][4]
Storage (In Solvent)	-80°C for up to 6 months; -20°C for up to 1 month.	[4]

Table 3: Spectroscopic Data for Isorhapontin



Technique	Data	Source(s)
UV-Vis λmax	310 nm (in HPLC with UV/Vis detector)	[6]
LC-MS [M+Na]+	Precursor m/z: 443.1314	[1]
LC-MS [M-H] ⁻	Precursor m/z: 419.44	[1]
¹³ C NMR	Chemical shifts have been assigned in DMSO-d ₆ /pyridine-d ₅ .	[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducible extraction, isolation, and analysis of **Isorhapontin**. The following sections provide protocols derived from established methods for stilbenoids and related natural products.

Extraction of Isorhapontin from Spruce Bark

This protocol describes a general method for extracting **Isorhapontin** from its natural source, Picea species bark, using Pressurized Liquid Extraction (PLE), which has been shown to be an efficient and environmentally sustainable technique.[3][5]

Materials:

- Dried and powdered spruce (Picea abies) bark
- Pressurized Liquid Extraction (PLE) system
- Ethanol (reagent grade)
- Distilled water
- Nitrogen gas
- Rotary evaporator



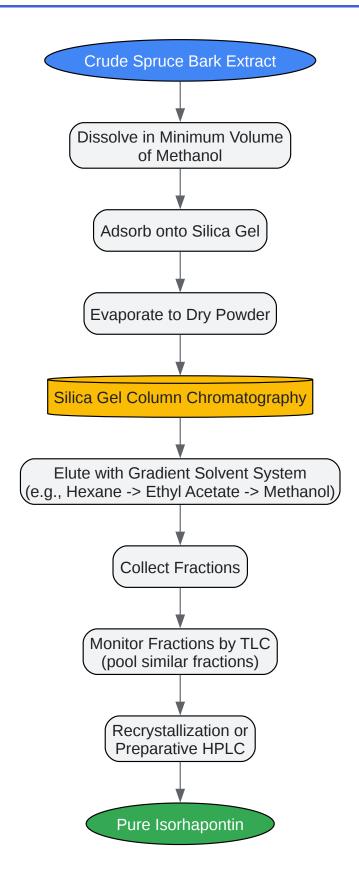
Procedure:

- Sample Preparation: Grind dried spruce bark to a fine powder (e.g., 300 μm) to increase the surface area for extraction.[8]
- Cell Loading: Load approximately 30 g of the powdered bark into the extraction cell of the PLE system.
- Extraction Parameters:
 - Solvent: Use absolute ethanol or distilled water. Optimal antioxidant capacity has been achieved with ethanol at 180°C and water at 160°C.[9]
 - Pressure: Set the system pressure to 50 bar.[9]
 - Temperature: Set the extraction temperature (e.g., 180°C for ethanol).[9]
 - Static Time: Allow a static extraction time of 5 minutes.
 - Flush Volume: Use a flush volume of 60%.[9]
 - Purge: Purge the cell with nitrogen gas for 2 minutes after the extraction cycle.
- Collection: Collect the extract from the system.
- Concentration: Remove the solvent from the collected extract using a rotary evaporator under reduced pressure at a temperature below 40°C to yield the crude extract.
- Storage: Store the crude extract at -20°C until further purification.

Isolation and Purification Workflow

This workflow outlines the general steps for isolating and purifying **Isorhapontin** from the crude extract using column chromatography.





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Caption: General workflow for the isolation and purification of **Isorhapontin**.



High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a validated method for the quantification of **Isorhapontin**, adapted from methods used for its aglycone and other flavonoids.[2][8]

Instrumentation & Conditions:

- HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
- Column: Reversed-phase C18 column (e.g., 4.6 × 250 mm, 5 μm particle size).[8]
- Mobile Phase: A gradient elution using:
 - Solvent A: 0.1% Formic acid in water.
 - Solvent B: Acetonitrile.
- Gradient Program:
 - o 0-5 min: 20% B
 - 5-20 min: 20% to 60% B
 - 20-25 min: 60% to 20% B
 - 25-30 min: 20% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 325 nm.[2]
- Injection Volume: 10 μL.

Procedure:



- Standard Preparation: Prepare a stock solution of pure Isorhapontin (e.g., 1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 200 μg/mL.
- Sample Preparation: Accurately weigh the crude extract or purified fraction, dissolve it in methanol to a known concentration (e.g., 1 mg/mL), and filter through a 0.45 μm syringe filter before injection.[8]
- Analysis: Inject the standards and samples onto the HPLC system.
- Quantification: Construct a calibration curve by plotting the peak area against the
 concentration of the standards. Determine the concentration of **Isorhapontin** in the samples
 by interpolating their peak areas from the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

This protocol outlines the procedure for the structural elucidation and confirmation of **Isorhapontin** using NMR.

Instrumentation & Materials:

- NMR Spectrometer (e.g., 400 MHz or higher)
- NMR tubes
- Deuterated solvents (e.g., DMSO-d₆, Methanol-d₄)
- Internal standard (e.g., TMS)

Procedure:

- Sample Preparation: Dissolve 5-10 mg of purified **Isorhapontin** in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) directly in an NMR tube. Ensure the sample is fully dissolved.
- Data Acquisition:



- Acquire a standard 1D ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 128 scans.[10]
- Acquire a ¹³C NMR spectrum (and DEPT for multiplicity).
- Acquire 2D NMR spectra for full structural assignment, including:
 - COSY (Correlation Spectroscopy) to identify proton-proton couplings.
 - HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons.
- Data Processing and Analysis: Process the acquired spectra using appropriate software.
 Assign the chemical shifts of all protons and carbons by interpreting the 1D and 2D spectra.
 Compare the obtained data with published values for Isorhapontin to confirm its identity.[7]

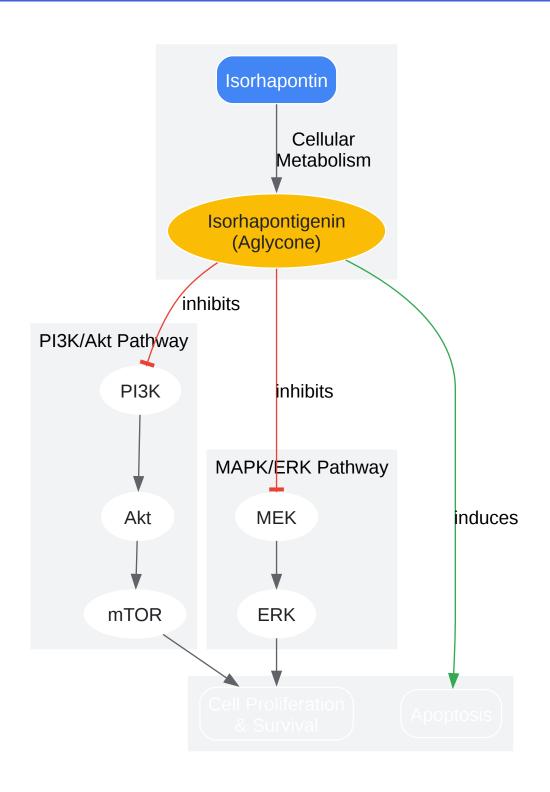
Biological Activity and Signaling Pathways

While research on **Isorhapontin** is ongoing, studies on its aglycone (Isorhapontigenin) and related stilbenoids provide strong indications of its potential mechanisms of action, particularly in anticancer and antifungal activities.

Proposed Anticancer Signaling Pathway

Isorhapontigenin, the metabolic precursor to **Isorhapontin**, has been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways. It is plausible that **Isorhapontin** exerts similar effects, potentially after deglycosylation to its active aglycone form within the cell.





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Caption: Proposed anticancer mechanism of **Isorhapontin** via PI3K/Akt and MAPK pathways.

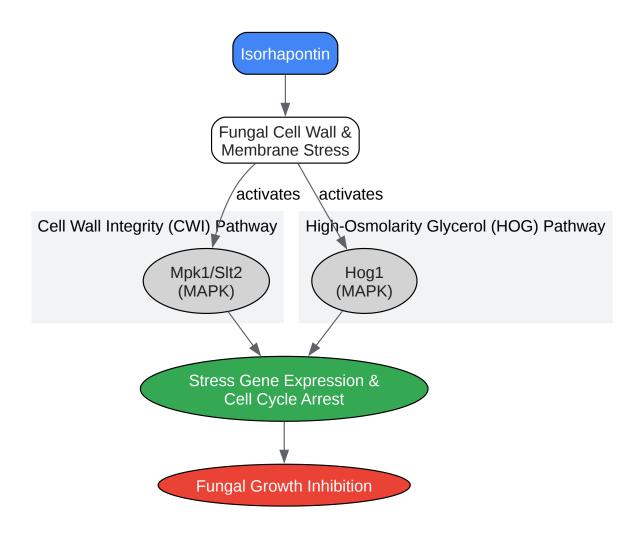
This pathway suggests that **Isorhapontin**, likely through its aglycone, inhibits the PI3K/Akt/mTOR and MEK/ERK signaling cascades.[6][11] These pathways are often



hyperactivated in cancer, promoting cell growth and survival. By inhibiting these key nodes, **Isorhapontin** can suppress proliferation and induce programmed cell death (apoptosis) in cancer cells.

Proposed Antifungal Mechanism

Stilbenoids are known phytoalexins, compounds produced by plants to defend against pathogens, including fungi. While the precise signaling cascade for **Isorhapontin** is not fully elucidated, a plausible mechanism involves the induction of fungal stress response pathways, leading to growth inhibition.



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Caption: Proposed antifungal mechanism of **Isorhapontin** via fungal stress pathways.

This diagram illustrates that **Isorhapontin** may act by inducing stress on the fungal cell wall and membrane. This stress activates conserved signaling pathways like the Cell Wall Integrity (CWI) and High-Osmolarity Glycerol (HOG) pathways, which are crucial for fungal survival under adverse conditions.[12][13] The hyperactivation of these stress responses can lead to the expression of genes that halt the cell cycle and ultimately inhibit fungal growth.[14]

Conclusion

Isorhapontin is a promising natural product with well-defined chemical and physical properties. The experimental protocols provided in this guide offer a foundation for researchers to reliably extract, purify, and analyze this compound. Furthermore, the elucidated potential signaling pathways for its anticancer and antifungal activities highlight key areas for future investigation. As research progresses, a deeper understanding of **Isorhapontin**'s mechanism of action will be critical for harnessing its full therapeutic potential in drug development.

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